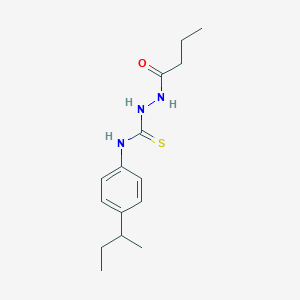
N-(4-sec-butylphenyl)-2-butyrylhydrazinecarbothioamide
Descripción general
Descripción
Hydrazinecarbothioamide derivatives, including those similar to N-(4-sec-butylphenyl)-2-butyrylhydrazinecarbothioamide, are of significant interest in scientific research due to their diverse biological activities and potential applications in medicinal chemistry. These compounds have been synthesized and evaluated for various biological activities, including tyrosinase inhibition, antimicrobial, antioxidant, and anticonvulsant activities, among others.
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives generally involves the reaction between phenylhydrazine and isothiocyanates. Various methods, such as stirring at room temperature, microwave irradiation, or mechanochemical grinding, have been employed to achieve quantitative yields. For instance, a series of N-aryl-2-phenyl-hydrazinecarbothioamides were synthesized for the evaluation of tyrosinase inhibition, showcasing the versatility of synthesis methods (Sousa-Pereira et al., 2018).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives has been determined using various spectroscopic methods (1H NMR, 13C NMR, FT-IR, FT-Raman, UV–Vis) and, in some cases, X-ray diffractometry. These studies reveal the conformational details and the electronic structure of the molecules, which are crucial for understanding their reactivity and biological activity. For example, the crystal and molecular structure of 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide were determined, providing insights into its anticancer activity (Ramaiah et al., 2019).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Thiosemicarbazides, including compounds similar to N-(4-sec-butylphenyl)-2-butyrylhydrazinecarbothioamide, have been studied for their potential as corrosion inhibitors. Research by Ebenso, Isabirye, and Eddy (2010) on thiosemicarbazides showed these compounds exhibit significant inhibition efficiency against the corrosion of mild steel in acidic media. Their effectiveness is attributed to physical adsorption mechanisms and follows the Langmuir adsorption isotherm model, with their inhibition performance closely related to certain quantum chemical parameters (Ebenso, Isabirye, & Eddy, 2010).
Electrochemical Sensing
Beitollahi et al. (2008) developed a novel modified carbon nanotube paste electrode using a thiosemicarbazide derivative for the selective determination of epinephrine in the presence of norepinephrine. This sensor displayed strong catalytic function and high sensitivity, demonstrating the utility of thiosemicarbazide derivatives in electrochemical sensing applications (Beitollahi, Karimi-Maleh, & Khabazzadeh, 2008).
DNA Interaction and Potential Antimicrobial Activity
Farghaly et al. (2020) synthesized a series of N-phenylmorpholine derivatives linked with thiazole or formazan moieties, including thiosemicarbazide derivatives, which showed significant interaction with SS-DNA. The binding evaluation suggested an intercalation binding mode for most compounds, with some displaying remarkable antimicrobial efficacy against tested microbes and cancer cells (Farghaly, Abo Alnaja, El‐Ghamry, & Shaaban, 2020).
Antioxidant Activity
Barbuceanu et al. (2014) investigated new compounds from the hydrazinecarbothioamide class for their antioxidant activity. Synthesized hydrazinecarbothioamides demonstrated excellent antioxidant properties, highlighting the potential of these compounds in combating oxidative stress (Barbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).
Anticonvulsant Evaluation
Tripathi, Kumar, Singh, and Stables (2012) explored the anticonvulsant activities of N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides. The compounds were evaluated in various seizure models, revealing significant protection and highlighting the potential of thiosemicarbazide derivatives in anticonvulsant therapy (Tripathi, Kumar, Singh, & Stables, 2012).
Propiedades
IUPAC Name |
1-(butanoylamino)-3-(4-butan-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-4-6-14(19)17-18-15(20)16-13-9-7-12(8-10-13)11(3)5-2/h7-11H,4-6H2,1-3H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWPRNBPTPQPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC=C(C=C1)C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)

![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)
![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)
![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)
![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)

![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)



![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4632396.png)